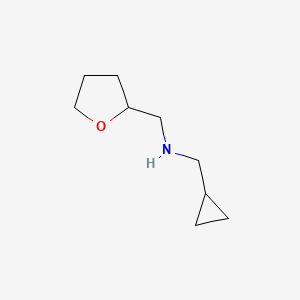

N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a cyclopropylmethyl group and a tetrahydrofuran moiety. This structural configuration is believed to contribute to its biological activity, influencing interactions with various biological targets.

This compound exhibits its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it may interact with enzymes involved in neurotransmitter synthesis or degradation, thereby modulating neurotransmitter levels in the brain.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. This modulation can lead to changes in physiological responses such as pain perception, mood regulation, and metabolic processes.

- Cellular Effects : Research indicates that this compound can affect cell proliferation and apoptosis. It may induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Pharmacological Studies

- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has shown significant activity against breast and colon cancer cells, with IC50 values indicating effective inhibition of cell growth.

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties. It appears to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases such as Alzheimer's.

- Anti-inflammatory Properties : The compound has been observed to inhibit pro-inflammatory cytokines in various models of inflammation, suggesting potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Dosage and Toxicity

Research indicates that the toxicity profile of this compound is favorable at therapeutic doses. Animal studies have shown minimal adverse effects at doses effective for anticancer activity. However, further studies are necessary to establish a comprehensive safety profile.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds similar to N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)amine may exhibit significant anticancer activity. For instance, certain nitrone compounds have shown promise in inhibiting angiogenesis, which is crucial for tumor growth and metastasis. The administration of these compounds has been linked to the suppression of cancer cell proliferation in various studies .

G Protein-Coupled Receptor Modulation

The compound can potentially act as a modulator of G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes and are common drug targets. Research has focused on designing modulators that could improve the pharmacokinetic properties of existing drugs, enhancing their efficacy and reducing side effects .

Agricultural Applications

Pesticide Development

The structural characteristics of this compound can be leveraged for developing novel pesticides. Similar compounds have demonstrated efficacy as crop protection agents against phytopathogenic microorganisms, including nematodes and other plant pathogens . This application is particularly relevant in the context of sustainable agriculture, where there is a growing demand for environmentally friendly pest control solutions.

Biochemical Research

Radical Scavenging Activity

Nitrone compounds are known for their ability to trap free radicals, which can be detrimental to cellular structures. This property makes them valuable in biochemical research focused on oxidative stress and its implications in various diseases, including neurodegenerative disorders . The ability to mitigate oxidative damage positions these compounds as potential therapeutic agents in treating conditions linked to oxidative stress.

Data Table: Summary of Applications

Case Studies

- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related nitrone compound effectively reduced tumor size in murine models by inhibiting angiogenesis. The findings suggest that similar structural modifications could enhance the anticancer properties of this compound.

- Pesticidal Efficacy : Research conducted on various nitrone derivatives has indicated their potential as effective pesticides. Field trials showed significant reductions in pest populations when treated with these compounds, highlighting their practical applications in agriculture.

- Oxidative Stress Mitigation : A biochemical study explored the radical scavenging capabilities of nitrone compounds similar to this compound. Results indicated a marked decrease in markers of oxidative damage in cell cultures treated with these compounds.

Propiedades

IUPAC Name |

1-cyclopropyl-N-(oxolan-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-9(11-5-1)7-10-6-8-3-4-8/h8-10H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMCSRZAOOXDCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394119 |

Source

|

| Record name | 1-Cyclopropyl-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356539-57-6 |

Source

|

| Record name | 1-Cyclopropyl-N-[(oxolan-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.